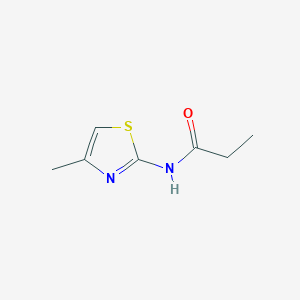
N-(4-methyl-1,3-thiazol-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-thiazol-2-yl)propanamide: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mecanismo De Acción
Target of Action
The primary target of N-(4-Methylthiazol-2-yl)propionamide is the Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the histone deacetylase family, which plays a crucial role in numerous biological processes, including gene expression, cell cycle progression, and developmental events.
Mode of Action
N-(4-Methylthiazol-2-yl)propionamide interacts with the zinc-finger ubiquitin-binding domain (Zf-UBD) of HDAC6 . This compound binds adjacent to the ubiquitin binding pocket of the HDAC6 zinc-finger domain . The interaction of this compound with HDAC6 can potentially disrupt the function of HDAC6, leading to changes in gene expression and cellular function.
Biochemical Pathways
gene expression and protein degradation . HDAC6 is known to play a role in the regulation of various cellular processes, including cell growth, differentiation, and response to stress signals .
Result of Action
The molecular and cellular effects of N-(4-Methylthiazol-2-yl)propionamide’s action are likely to be diverse, given the wide range of processes regulated by HDAC6. By inhibiting HDAC6, this compound could potentially influence gene expression, protein degradation, and other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of N-(4-Methylthiazol-2-yl)propionamide. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with HDAC6
Análisis Bioquímico
Biochemical Properties
The nature of these interactions can vary widely depending on the specific structure of the thiazole derivative and the biological target they interact with .
Cellular Effects
Thiazole derivatives have been reported to have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(4-methyl-1,3-thiazol-2-yl)propanamide typically begins with 4-methyl-1,3-thiazole and propanoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours.
Purification: The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the eluent.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(4-methyl-1,3-thiazol-2-yl)propanamide can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- N-(4-methyl-1,3-thiazol-2-yl)propanamide is used as an intermediate in the synthesis of more complex thiazole derivatives.
- It serves as a building block for the development of new materials with potential applications in organic electronics and photonics.
Biology:
- The compound exhibits antimicrobial activity against various bacterial and fungal strains, making it a candidate for the development of new antibiotics.
- It has been studied for its potential anti-inflammatory and analgesic properties.
Medicine:
- This compound is being investigated for its potential use in the treatment of infectious diseases and inflammatory conditions.
- It may also have applications in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.
Industry:
- The compound is used in the production of agrochemicals and pharmaceuticals.
- It is also employed in the synthesis of dyes and pigments for various industrial applications.
Comparación Con Compuestos Similares
- N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide
- N-(4-methyl-1,3-thiazol-2-yl)benzamide
- N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide
Comparison:
- N-(4-methyl-1,3-thiazol-2-yl)propanamide is unique due to its specific amide linkage and the presence of a propanamide group, which can influence its biological activity and chemical reactivity.
- Compared to N-(4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide , the propanamide derivative may exhibit different pharmacokinetic properties and metabolic stability.
- The presence of a benzamide group in N-(4-methyl-1,3-thiazol-2-yl)benzamide can lead to variations in its binding affinity to molecular targets and its overall biological activity.
- N-(4-methyl-1,3-thiazol-2-yl)-2-(5-nitro-1H-benzimidazol-2-yl)sulfanylacetamide contains additional functional groups that can enhance its antimicrobial and anticancer properties compared to the propanamide derivative.
Propiedades
IUPAC Name |
N-(4-methyl-1,3-thiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-6(10)9-7-8-5(2)4-11-7/h4H,3H2,1-2H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZNYOAFODHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NC(=CS1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13808-59-8 |
Source


|
| Record name | N-(4-methylthiazol-2-yl)propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(2-methoxy-4-nitrophenyl)benzamide](/img/structure/B2848187.png)
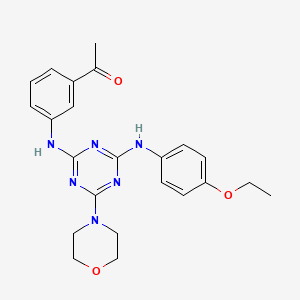
![Lithium 5-methyl-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B2848189.png)
![N'-(2H-1,3-benzodioxol-5-yl)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B2848192.png)

![3-{[(2R,4R)-4-methoxypyrrolidin-2-yl]methoxy}pyridine dihydrochloride](/img/structure/B2848195.png)
![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)
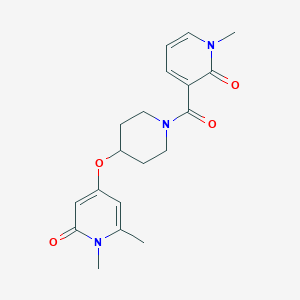
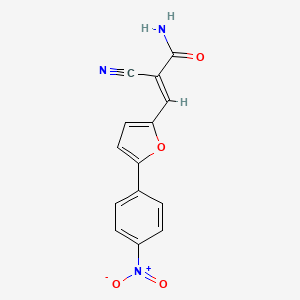
![7-Fluoro-2-methyl-3-({1-[(oxolan-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2848204.png)

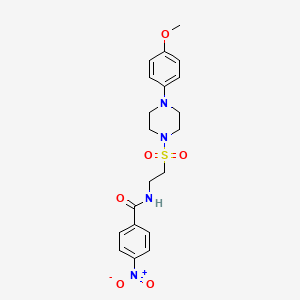
![6-amino-4-[(2-fluorophenyl)methyl]-2-(propan-2-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2848207.png)
![5-[2-(benzyloxy)acetyl]-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2848209.png)
